2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid
Description
2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by a thiazole ring substituted with a methyl group, a phenyl group, and an acetic acid moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-(5-methyl-2-oxo-4-phenyl-1,3-thiazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(9-5-3-2-4-6-9)13(7-10(14)15)12(16)17-8/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVALWVCPHSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)S1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thioamide with a haloketone to form the thiazole ring, followed by further functionalization to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylthiazol-2-yl)acetic acid: Lacks the methyl group on the thiazole ring.
2-(5-Methyl-4-phenylthiazol-2-yl)acetic acid: Has a different substitution pattern on the thiazole ring.
Uniqueness
2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the acetic acid moiety may confer distinct properties compared to similar compounds.
Biological Activity
2-(5-Methyl-2-oxo-4-phenylthiazol-3(2H)-yl)acetic acid is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring with various substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiazole ring substituted with a methyl group, a phenyl group, and an acetic acid moiety. The compound's structure influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 239.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 926190-80-9 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The thiazole ring plays a significant role in these interactions, influencing the compound's ability to modulate biological pathways.
Target Interactions
Research indicates that thiazole derivatives can interact with several biological targets:
- Antimicrobial Activity : Compounds like this one have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Thiazole derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. The compound was tested against several bacterial strains, yielding promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (human epidermoid carcinoma) | 15 ± 1.5 |
| U251 (human glioblastoma) | 12 ± 1.0 |
The structure-activity relationship (SAR) studies suggest that the presence of the methyl group on the thiazole ring enhances the compound's cytotoxicity.
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on A431 cells and found that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study reported that derivatives of this compound showed enhanced antibacterial activity when modified with electron-donating groups at specific positions on the phenyl ring, highlighting the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
